molecular formula C12H6FN5 B11872427 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 89454-06-8

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

カタログ番号: B11872427
CAS番号: 89454-06-8
分子量: 239.21 g/mol
InChIキー: MWGOTTLCEZKSNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a fluorinated heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a carbonitrile moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves cyclization reactions, such as the condensation of 5-amino-pyrazole derivatives with formamide or formic acid under reflux conditions . The fluorine atom enhances metabolic stability and bioavailability, while the carbonitrile group contributes to binding affinity in enzyme inhibition studies .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

89454-06-8

分子式

C12H6FN5

分子量

239.21 g/mol

IUPAC名

1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H

InChIキー

MWGOTTLCEZKSNA-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)F

製品の起源

United States

準備方法

Conventional Thermal Cyclization

In a method adapted from, heating 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with malononitrile in dioxane under HCl gas yields the target compound. The reaction proceeds via nucleophilic attack and subsequent cyclodehydration, achieving yields of 65–72% after 6 hours at reflux.

Key parameters :

  • Solvent : Dioxane

  • Acid catalyst : Dry HCl gas

  • Temperature : 100–110°C

  • Yield : 68% (average)

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study in demonstrated that irradiating the same reactants at 150°C for 20 minutes in dimethylformamide (DMF) increased yields to 85%, reducing side product formation.

Chlorination-Cyanation Sequential Approach

This two-step method, derived from and, involves initial chlorination followed by cyanation.

Preparation of Chloro Intermediate

The 4-chloro derivative, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is synthesized by treating 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) and catalytic DMF. The reaction achieves near-quantitative conversion at 90°C for 4 hours.

Reaction conditions :

POCl3(excess),DMF (0.1 eq),90C,4 hours\text{POCl}_3 (\text{excess}), \text{DMF (0.1 eq)}, \quad 90^\circ\text{C}, \quad 4\ \text{hours}

Cyanide Substitution

The chloro intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in DMF at 120°C for 8 hours, yielding the 4-carbonitrile product. Copper(I) iodide (CuI) is often added to catalyze the reaction, improving yields from 60% to 78%.

Optimized protocol :

  • Cyanide source : NaCN (2 eq)

  • Catalyst : CuI (10 mol%)

  • Solvent : DMF

  • Temperature : 120°C

Direct Cyano Group Introduction via Palladium Catalysis

A patent method describes palladium-catalyzed cyanation of 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. Using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DMF at 130°C affords the product in 82% yield after 12 hours.

Mechanistic insight :

Pd0 facilitates oxidative addition of the C-Br bond, followed by cyanide transfer from Zn(CN)2.\text{Pd}^0 \text{ facilitates oxidative addition of the C-Br bond, followed by cyanide transfer from Zn(CN)}_2.

Advantages :

  • High regioselectivity

  • Tolerance of electron-withdrawing groups (e.g., 4-fluorophenyl)

Alternative Pathways and Modifications

Cyanation via Sandmeyer Reaction

A modified Sandmeyer reaction, reported in, converts a 4-amino intermediate to the carbonitrile. Treating 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with sodium nitrite (NaNO₂) in HCl, followed by copper(I) cyanide (CuCN), achieves 70% yield.

Critical steps :

  • Diazotization at 0–5°C.

  • CuCN-mediated cyanation at 50°C.

One-Pot Synthesis

A streamlined one-pot method from combines cyclocondensation and cyanation. Starting with 4-fluorophenylhydrazine and ethyl cyanoacetate, the reaction proceeds through:

  • Formation of pyrazole intermediate.

  • Cyclization with cyanamide under HCl.

  • Yield : 63% after purification.

Structural Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic methods:

  • IR Spectroscopy : A sharp absorption band at 2,230 cm⁻¹ confirms the C≡N stretch.

  • ¹H NMR (DMSO-d₆) :

    • δ 8.41 (s, 1H, pyrimidine-H)

    • δ 7.85–7.89 (m, 2H, Ar-H)

    • δ 7.32–7.37 (m, 2H, Ar-H).

  • Mass Spectrometry : [M+H]⁺ at m/z 266.1.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost EfficiencyScalability
Conventional Cyclo.686ModerateHigh
Microwave Cyclo.850.3HighModerate
Chlorination-Cyanation7812LowHigh
Palladium Catalysis8212Very LowModerate

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky bases (e.g., DBU) minimizes byproducts during cyclocondensation.

  • Cyanide Toxicity : Substituting NaCN with K₄[Fe(CN)₆] improves safety without compromising yield.

  • Solvent Choice : Replacing DMF with acetonitrile reduces metal catalyst requirements in Pd-mediated reactions.

Industrial Applications and Patent Landscape

The compound’s utility in kinase inhibition (as noted in) has driven patent activity. Key patents emphasize:

  • Scale-up protocols : Continuous-flow reactors for chlorination-cyanation sequences.

  • Purity standards : HPLC methods to ensure >99% purity for pharmaceutical use .

化学反応の分析

1-(4-フルオロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-カルボニトリルは、以下を含むさまざまな化学反応を起こします。

これらの反応で一般的に使用される試薬には、ベンズアルデヒド、マロノニトリル、シアノ酢酸エチル、およびさまざまな二核求核剤があります これらの反応から形成される主な生成物は、多くの場合、置換ピラゾール、ピリミジン、および縮合アゾロピリミジン誘導体です .

科学的研究の応用

Pharmaceutical Development

The compound is recognized as a crucial intermediate in the synthesis of novel drugs, particularly in oncology. Its structure allows for the design of targeted therapies aimed at specific cancer types. Research has indicated that derivatives of this compound exhibit potent anti-cancer activity by inhibiting key enzymes involved in tumor progression.

Case Study: Oncology Research

  • Objective: To evaluate the efficacy of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile derivatives against various cancer cell lines.
  • Findings: Several derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation.

Biochemical Research

In biochemical studies, this compound serves as a tool to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding complex biochemical processes and disease mechanisms.

Case Study: Enzyme Interaction Studies

  • Objective: To study the interaction of the compound with specific kinases involved in cellular signaling.
  • Findings: The compound was found to selectively inhibit certain kinases, leading to altered signaling pathways that are critical in cancer progression.

Material Science

The unique electronic properties of this compound have led to its exploration in material science, particularly in the development of organic semiconductors. These materials are essential for creating efficient electronic devices.

Research Insights

  • Researchers have synthesized thin films using this compound and tested their electrical conductivity and stability under various conditions. Results indicate promising applications in organic light-emitting diodes (OLEDs) and solar cells.

Agricultural Chemistry

In agricultural chemistry, the compound is being investigated for its potential as a new agrochemical. Its properties may enhance crop resistance to pests and diseases, contributing to sustainable agricultural practices.

Case Study: Agrochemical Development

  • Objective: To assess the effectiveness of the compound as a pesticide.
  • Findings: Preliminary tests showed that formulations containing this compound significantly reduced pest populations without harming beneficial insects.

Diagnostic Applications

Researchers are exploring the use of this compound in developing diagnostic agents for early disease detection. Its ability to bind selectively to certain biomolecules makes it suitable for imaging and diagnostic purposes.

Research Findings

  • Studies have demonstrated that derivatives can be labeled with imaging agents to visualize tumors or disease markers in vivo, enhancing diagnostic accuracy.

作用機序

1-(4-フルオロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-カルボニトリルの作用機序は、特定の分子標的と経路との相互作用を伴います。 この化合物は、特定の酵素や受容体を阻害することが知られており、その生物学的効果につながります。 たとえば、ATP模倣チロシンキナーゼ阻害剤として作用し、上皮成長因子受容体(EGFR)を標的とし、がん細胞の増殖に関与する細胞シグナル伝達経路を破壊する可能性があります .

類似の化合物との比較

1-(4-フルオロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-カルボニトリルは、以下のような他の類似の化合物と比較することができます。

    1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-カルボニトリル: フルオロフェニル基がないため、生物活性が異なる可能性があります。

    1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-カルボニトリル: フルオロフェニル基の代わりにクロロフェニル基が含まれているため、化学反応性と生物学的特性が異なる可能性があります。

    1-(4-メトキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-カルボニトリル: メトキシ基の存在が、その薬物動態および薬力学的プロファイルを影響を与える可能性があります.

1-(4-フルオロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-カルボニトリルの独自性は、その特定の置換パターンにあり、類似体と比較して独自の化学的および生物学的特性を付与しています。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile, highlighting differences in substituents, physical properties, and biological activity:

Compound Name Substituents (Positions) Melting Point (°C) Biological Activity/Applications Synthesis Method Reference
This compound 4-Fluorophenyl (1), CN (4) >340 (decomposes) Kinase inhibition, anticancer research Formamide reflux with 5-amino-pyrazole derivatives
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine 4-Nitrophenyl (1), NH₂ (4) >340 Antiviral screening Formamide cyclization
6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluorophenyl (1), tert-butyl (6), ketone (4) N/A Antibacterial agents PyBOP-mediated amination
2-(1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one Chromenone-ethyl (side chain), F (5) 228–230 Kinase inhibition (e.g., JAK/STAT) Suzuki coupling with boronic acids
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile Dichloro-trifluoromethylphenyl (1), sulfinyl (4) N/A Pesticide (fipronil analog) Sulfoxidation of pyrazole precursors

Structural and Electronic Differences

  • Position 1 Substitution: The 4-fluorophenyl group in the target compound contrasts with bulkier groups like 4-nitrophenyl (electron-withdrawing) in or chromenone-ethyl in . Fluorine’s electronegativity improves solubility and metabolic resistance compared to nitro or trifluoromethyl groups .
  • Additional Modifications: Compounds like the chromenone derivative in incorporate fused aromatic systems, enhancing π-π stacking interactions but increasing molecular weight and logP values.

Key Research Findings and Trends

  • Fluorine Impact: Fluorine at the 4-position of the phenyl ring reduces oxidative metabolism in vivo, extending half-life compared to non-fluorinated analogs .
  • Carbonitrile vs. Amine : Carbonitrile-substituted derivatives exhibit 10–100-fold higher potency in kinase assays compared to amine-substituted counterparts .
  • Thermal Stability : High melting points (>340°C) in and the target compound suggest robust crystalline structures suitable for formulation .

生物活性

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound's molecular formula is C11H7FN4C_{11}H_{7}FN_{4}, with a molecular weight of 230.20 g/mol. Its structure includes a pyrazolo-pyrimidine core, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. A study evaluating several pyrazole derivatives indicated that compounds with similar structures to this compound demonstrated potent activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis
130.30E. coli

The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, particularly for compound 7b, which serves as a benchmark for evaluating the efficacy of related compounds.

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been explored extensively. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that modifications on the pyrimidine ring significantly influence the anticancer activity against different types of cancer cells .

Case Study: Anticancer Screening

A specific investigation into the effects of substituted pyrazolo[3,4-d]pyrimidines revealed that compounds with a fluorophenyl group exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics .

Enzyme Inhibition

This compound has also been studied as an inhibitor of phosphodiesterase (PDE) enzymes. In particular, it targets CpPDE1 in Cryptosporidium parasites, suggesting potential applications in treating cryptosporidiosis .

Table 2: PDE Inhibition Potency

CompoundEC50 (µM)Target Enzyme
PDEi2<1CpPDE1
PDEi5<1CpPDE1

The low EC50 values indicate high potency as PDE inhibitors, which could lead to novel treatments for diseases caused by these parasites.

Q & A

What are the key synthetic pathways for synthesizing 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile, and how do reaction conditions influence yield and purity?

Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of fluorophenyl-substituted precursors with nitrile-containing intermediates. Key steps include:

  • Cyclization: Use of polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates and enhance reaction efficiency .
  • Functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions under controlled temperatures (60–100°C) .
  • Purification: Column chromatography or recrystallization in ethanol/dioxane mixtures to isolate the product .

Critical Factors:

  • Solvent Choice: Polar aprotic solvents improve solubility of aromatic intermediates .
  • Temperature Control: Higher temperatures (>100°C) risk decomposition, while lower temperatures (<60°C) reduce reaction rates .

How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?

Level: Basic (Characterization)
Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrazole protons) and δ 7.3–7.7 ppm (fluorophenyl aromatic protons) .
    • ¹³C NMR: Carbonitrile signal at ~115 ppm .
  • IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
  • Mass Spectrometry: Molecular ion peak at m/z 265 (calculated for C₁₂H₇F₂N₅) .

Validation: Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced (Data Analysis)
Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols: Use consistent ATP concentrations in kinase inhibition assays (e.g., 10 µM ATP for IC₅₀ comparisons) .
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Meta-Analysis: Compare data across studies using PubChem BioActivity datasets to identify outliers .

What computational methods are recommended for studying SAR of pyrazolo[3,4-d]pyrimidine derivatives?

Level: Advanced (Structure-Activity Relationships)
Answer:

  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the carbonitrile and fluorophenyl groups .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

How does the fluorophenyl substituent influence electronic properties and reactivity?

Level: Advanced (Chemical Properties)
Answer:

  • Electron-Withdrawing Effect: The fluorine atom increases electrophilicity at the pyrimidine ring, enhancing susceptibility to nucleophilic attack at the C-4 position .
  • Steric Effects: The para-fluorine minimizes steric hindrance, favoring planar conformations that improve binding to flat enzymatic pockets .

Experimental Validation: Compare reaction rates with non-fluorinated analogs in SNAr reactions .

What are best practices for designing enzyme inhibition assays for this compound?

Level: Advanced (Experimental Design)
Answer:

  • Kinase Assays:
    • Use Z´-factor >0.5 to ensure robustness .
    • Include staurosporine as a positive control for IC₅₀ benchmarking .
  • Concentration Gradients: Test 0.1–100 µM ranges to capture full dose-response curves .
  • Counter-Screens: Evaluate selectivity against off-target kinases (e.g., CDK2, PKA) .

How can HPLC/LC-MS pitfalls be mitigated for this compound?

Level: Advanced (Data Analysis)
Answer:

  • Column Selection: Use C18 columns with 3.5 µm particle size to resolve polar degradation products .
  • Mobile Phase Optimization: Add 0.1% formic acid to improve peak symmetry in LC-MS .
  • Artifact Identification: Compare retention times with synthetic standards to distinguish impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。